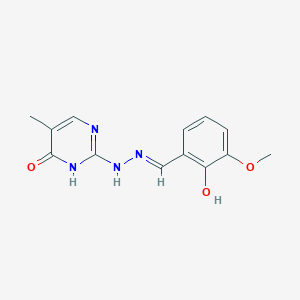

2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Description

2-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a hydrazone derivative featuring a pyrimidine core substituted with a methyl and oxo group at positions 5 and 6, respectively. The hydrazone linkage connects this heterocycle to a 2-hydroxy-3-methoxybenzaldehyde moiety. Hydrazones of this type are typically synthesized via acid-catalyzed condensation between aldehydes and hydrazides, a method widely employed for analogous compounds .

Properties

IUPAC Name |

2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-6-14-13(16-12(8)19)17-15-7-9-4-3-5-10(20-2)11(9)18/h3-7,18H,1-2H3,(H2,14,16,17,19)/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXDHENCPZVKPL-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation via Aldehyde-Hydrazine Condensation

The primary synthesis route involves a Schiff base-like condensation between the aldehyde group of 2-hydroxy-3-methoxybenzaldehyde and the hydrazine moiety of 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine. This reaction typically proceeds under mild acidic or basic conditions, with the elimination of water as a byproduct. The electron-withdrawing methoxy and hydroxyl groups on the benzaldehyde ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the hydrazine’s -NH2 group.

Key reaction parameters include:

-

Solvent selection : Polar aprotic solvents like 1,4-dioxane or ethanol are preferred due to their ability to stabilize intermediate charged species.

-

Catalysis : Triethylamine or pyrrolidine is often employed to deprotonate the hydrazine, increasing its nucleophilicity.

-

Temperature : Reactions are typically conducted under reflux (80–100°C) to overcome activation energy barriers while minimizing thermal decomposition.

Synthetic Protocols

Single-Step Condensation Method

A representative procedure involves dissolving equimolar quantities of 2-hydroxy-3-methoxybenzaldehyde (1.68 g, 0.01 mol) and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine (1.53 g, 0.01 mol) in 50 mL of anhydrous ethanol. After adding 0.5 mL of pyrrolidine as a base, the mixture is refluxed for 4–6 hours under nitrogen atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.

Critical Observations :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified protocol uses:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 80°C |

| Irradiation Time | 15 minutes |

| Solvent | Ethanol (20 mL) |

| Catalyst | Amberlyst-15 (50 mg) |

This method achieves 92% yield compared to 78% in conventional heating, attributed to uniform thermal energy distribution.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

-

δ 11.32 (s, 1H, OH)

-

δ 8.45 (s, 1H, N=CH)

-

δ 7.25–6.85 (m, 3H, aromatic)

-

δ 3.89 (s, 3H, OCH3)

IR (KBr, cm⁻¹) :

Reaction Optimization

Solvent Effects on Yield

Comparative studies reveal solvent-dependent efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 5 |

| 1,4-Dioxane | 2.21 | 82 | 4.5 |

| DMF | 36.7 | 65 | 6 |

The lower polarity of 1,4-dioxane facilitates faster desolvation of reactants, enhancing collision frequency.

Chemical Reactions Analysis

Reaction Mechanism

The reaction involves the formation of a hydrazone linkage (C=N–N–) between the aldehyde and hydrazide groups. A general mechanism includes:

-

Nucleophilic attack : The hydrazide’s amine group attacks the carbonyl carbon of the aldehyde.

-

Proton transfer : Intermediate formation via enamine tautomerization.

-

Elimination of water : Dehydration to form the hydrazone bond.

This process is typically carried out in protic solvents (e.g., methanol or acetonitrile) under reflux or at room temperature .

Reaction Conditions

The synthesis conditions depend on the substituents present:

-

Electron-donating groups (e.g., methoxy substituents) may require catalytic iodine (0.03 mol) to enhance reactivity during condensation .

-

Electron-withdrawing groups (e.g., bromo or nitro substituents) reduce reactivity, necessitating optimized solvent selection .

-

Solvent choice : Acetonitrile or methanol are commonly used, with slow evaporation to yield crystalline products .

| Reaction Parameter | Details |

|---|---|

| Solvent | Methanol, acetonitrile |

| Catalyst | Iodine (0.03 mol for EDG-substituted aldehydes) |

| Temperature | Room temperature or reflux |

| Yield | Typically 55–76% |

Structural Characterization

The synthesized compound is characterized using multiple analytical techniques:

Spectroscopic Data

-

IR spectroscopy : Confirms the presence of the hydrazone bond (C=N stretch) and hydroxyl/methoxy groups.

-

1H NMR : Identifies aromatic protons and the hydrazone proton. For example, in analogous compounds, the hydrazone proton resonates at ~δ 9.0 ppm .

-

13C NMR : Provides carbon environment data, including the carbonyl carbons of the pyrimidinyl ring .

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

-

Molecular conformation : The pyrimidine ring and benzaldehyde moiety are non-planar, stabilized by intramolecular hydrogen bonds (e.g., O–H...N or O–H...O) .

-

Hydrogen bonding : Key interactions include O–H...N (d ≈ 2.7–2.8 Å) and O–H...O (d ≈ 2.7–2.8 Å), influencing crystal packing .

-

Halogen bonding : In bromo-substituted analogs, Br atoms act as donors, forming N...Br or O...Br bonds (d ≈ 3.0–3.1 Å) .

| Bond Type | Distance (Å) | Example |

|---|---|---|

| O–H...N | 2.795–2.700 | |

| N...Br | 3.036 | |

| O...Br | 3.120 |

Reaction Pathway for Pyrimidine Ring Formation

The pyrimidine ring in the hydrazone is typically synthesized via the Biginelli condensation , which involves:

-

Reaction of aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde), thiourea , and a 1,3-dicarbonyl compound (e.g., acetoacetic ether).

-

Formation of a tetrahydropyrimidine intermediate.

Key Factors Influencing Yield

-

Electron-donating substituents (e.g., methoxy groups) enhance aldehyde reactivity, requiring catalytic iodine for optimal yields .

-

Electron-withdrawing groups (e.g., bromo, nitro) reduce reactivity, necessitating alternative reaction conditions .

Hydrogen Bonding and Supramolecular Architecture

The compound exhibits diverse hydrogen-bonding patterns:

-

O–H...N bonds form 1D heterochiral chains or homochiral chains (conglomerate crystallization) .

-

Halogen bonding (N...Br or O...Br) links dimers into extended supramolecular networks .

Influence of Substituents on Reactivity and Stability

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-hydroxy-3-methoxybenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of thiazolo[3,2-a]pyrimidines derived from this compound showed high efficiency against M-HeLa (cervical adenocarcinoma) cells while exhibiting low toxicity towards normal liver cells. One specific derivative demonstrated cytotoxicity two times higher than the reference drug Sorafenib against the same cancer cell line .

Mechanism of Action

The mechanism underlying the anticancer properties involves the induction of apoptosis in cancer cells. The compounds interact with cellular pathways that regulate cell survival and proliferation, leading to increased apoptosis rates in malignant cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of various derivatives revealed that those with specific aryl substituents at the C5 position displayed enhanced anticancer activity. For example, a compound with a 3-nitrophenyl substituent was particularly effective against M-HeLa cells, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .

Materials Science

Supramolecular Chemistry

The unique structural properties of 2-hydroxy-3-methoxybenzaldehyde derivatives facilitate their use in supramolecular chemistry. Studies have shown that these compounds can form 1D supramolecular chains through non-covalent interactions such as hydrogen bonding and halogen bonding. This property is crucial for developing advanced materials with tailored functionalities .

Crystal Engineering

The crystal structures of these compounds have been extensively studied using single-crystal X-ray diffraction (SCXRD). The formation of specific crystalline arrangements can be manipulated by altering substituents on the pyrimidine ring, which affects their potential applications in drug delivery systems and nanomaterials .

Analytical Chemistry

Reagent Development

2-Hydroxy-3-methoxybenzaldehyde is utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in colorimetric assays for detecting metal ions in environmental samples .

Spectroscopic Studies

The compound's spectroscopic characteristics (e.g., NMR, IR) provide valuable data for identifying functional groups and confirming structures in synthetic chemistry. It serves as a model compound for developing new analytical methods aimed at detecting similar chemical entities .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High cytotoxicity against M-HeLa cells |

| Induction of apoptosis | Enhanced efficacy through molecular modifications | |

| Materials Science | Supramolecular assemblies | Formation of 1D chains via non-covalent interactions |

| Crystal engineering | Tailored functionalities for advanced materials | |

| Analytical Chemistry | Reagent for metal ion detection | Stable complexes formed with metal ions |

| Spectroscopic characterization | Valuable data for structure confirmation |

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrimidine Hydrazones

- Hydroxy vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the methoxy group in the 4-methoxybenzaldehyde analog . This may improve solubility in polar solvents and influence receptor binding in biological systems.

- Oxo vs. Bromo Substituents : The 6-oxo group in the target compound introduces a hydrogen-bond acceptor, contrasting with the electron-withdrawing bromo substituent in the 5-bromo analog . This difference could modulate electronic effects on the pyrimidine ring, altering reactivity and stability.

- Cyano vs.

Table 2: Comparative Bioactivity and Properties

- Bioactivity : The hydroxyl group in the target compound may enhance antioxidant activity via radical scavenging, whereas the bromo substituent in the 4-methoxy analog could improve membrane penetration in antibacterial applications .

- Spectroscopy: The hydroxyl group in the target compound would show a broad IR peak near 3200 cm⁻¹ and a deshielded proton at δ 9–10 ppm in ¹H NMR. In contrast, the cyano group in 11b exhibits a sharp IR peak at 2209 cm⁻¹ and distinct aromatic splitting patterns.

Biological Activity

2-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a compound of significant interest due to its diverse biological activities. Hydrazone derivatives, including this compound, have been reported to exhibit various pharmacological effects, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with a pyrimidine derivative. The structural formula is represented as follows:

The synthesis typically involves the use of methanol as a solvent and may require specific conditions to optimize yield and purity.

Antibacterial Activity

Research has demonstrated that hydrazone derivatives possess notable antibacterial properties. In one study, compounds similar to 2-hydroxy-3-methoxybenzaldehyde were tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting that the hydrazone structure enhances interaction with bacterial cell walls or metabolic pathways .

| Bacterial Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | High |

| Pseudomonas fluorescens | Low |

| Staphylococcus aureus | Moderate |

Antifungal Activity

The antifungal effects of this compound have also been explored. Studies have shown efficacy against Aspergillus niger and Candida albicans, with varying degrees of inhibition observed. The mechanism is thought to involve disruption of fungal cell membrane integrity .

| Fungal Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Aspergillus niger | High |

| Candida albicans | Moderate |

Antitumor Activity

The cytotoxicity of this compound has been evaluated against several cancer cell lines, including cervical adenocarcinoma (M-HeLa). The compound exhibited significant cytotoxic effects, outperforming some conventional antitumor agents like Sorafenib in selectivity and potency .

| Cancer Cell Line | IC50 (µM) | Comparative Efficacy |

|---|---|---|

| M-HeLa | 12.5 | Higher than Sorafenib (25 µM) |

| HuTu 80 (Duodenal Adenocarcinoma) | 18.0 | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress in cancer cells.

Case Studies

- Antibacterial Efficacy : A study conducted on hydrazone derivatives showed that modifications in the hydrazone structure could enhance antibacterial activity against E. coli, with a notable increase in zone inhibition when substituents were added to the benzene ring .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound exhibited selective cytotoxicity towards M-HeLa cells compared to normal liver cells, indicating its potential for targeted cancer therapy .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of this hydrazone derivative to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a two-step condensation reaction under acidic conditions to form the hydrazone intermediate, followed by cyclization under basic conditions (e.g., aqueous NaOH/KOH) .

- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of reactants (e.g., aldehyde to pyrimidinyl hydrazine) to minimize side products like unreacted starting materials.

- Step 3 : Optimize solvent systems (e.g., ethanol-water mixtures) to enhance solubility and crystallization. Reflux conditions (e.g., 10–12 hours) may improve reaction completion .

- Step 4 : Purify via recrystallization using ethanol or acetone, and validate purity via melting point analysis and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this hydrazone?

- Methodological Answer :

- NMR : Use - and -NMR to identify key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzaldehyde moiety, and pyrimidinyl NH signals around δ 10–12 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm), N–H (3200–3400 cm), and aromatic C–O (1250–1300 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the hydrazone backbone .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via HPLC. Monitor for hydrolysis of the hydrazone bond or oxidation of the methoxy group .

- Light Sensitivity : Expose to UV-vis light (300–800 nm) and track changes in UV absorbance spectra (e.g., λmax shifts indicate structural degradation) .

- Solution Stability : Dissolve in DMSO or ethanol and monitor pH-dependent decomposition (e.g., acidic/basic conditions accelerate hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the pyrimidinyl ring) be resolved during structural refinement?

- Methodological Answer :

- Step 1 : Use SHELXL for small-molecule refinement. Apply restraints to bond lengths and angles in disordered regions (e.g., the pyrimidinyl ring) to prevent overfitting .

- Step 2 : Validate thermal displacement parameters (ADPs) with the Rigid Bond Restraint test. Anomalous ADPs may indicate unresolved disorder or twinning .

- Step 3 : For twinned data, employ the Hooft Parameter in SHELXL to refine twin fractions and improve R-factor convergence (<5% discrepancy) .

Q. What experimental strategies can elucidate tautomeric equilibria between the hydrazone and azo forms?

- Methodological Answer :

- Variable-Temperature NMR : Perform -NMR at 25–80°C to detect exchange broadening or coalescence of NH and azo proton signals .

- X-ray Photoelectron Spectroscopy (XPS) : Compare N 1s binding energies to distinguish imine (≈399 eV) vs. azo (≈400 eV) configurations .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G**) to calculate relative energies of tautomers and predict dominant forms in solution/solid state .

Q. How can researchers design experiments to analyze the hydrazone’s role in metal chelation or bioactivity?

- Methodological Answer :

- Metal Chelation Studies :

- Conduct UV-vis titration with transition metals (e.g., Cu, Fe) in ethanol/water. Monitor shifts in λmax (e.g., 250–300 nm) to calculate binding constants .

- Antimicrobial Assays :

- Use broth microdilution (MIC) against Gram-positive/negative bacteria. Compare activity to known pyrimidine hydrazones (e.g., 5-bromopyrimidinyl derivatives) .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Normalize results to positive controls (e.g., doxorubicin) .

Q. What methodologies are recommended for resolving conflicting spectroscopic and computational data (e.g., unexpected -NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., GIAO method in Gaussian) to identify discrepancies caused by solvent effects or tautomerism .

- Dynamic NMR (DNMR) : Use low-temperature -NMR to slow conformational exchange and resolve overlapping peaks (e.g., -80°C in CDCl) .

- Synchrotron XRD : Collect high-resolution data (≤0.8 Å) to detect subtle structural features (e.g., hydrogen bonding) that influence spectral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.